
6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Overview
Description
6-Methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole, also known as 6-MS-2-PYB, is an organic compound and a derivative of 1,3-benzodiazole. It is a white solid with a melting point of 220–222°C and a molecular weight of 256.3 g/mol. 6-MS-2-PYB is used in various scientific research applications such as drug synthesis, organic chemistry, and biochemistry.
Scientific Research Applications
Regioselective N-Mesylating Reagent
1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective mesylation, differentiating amino groups in molecules. It allows for selective mesylation at the primary amino group in the presence of both primary and secondary amino groups and prioritizes amino groups over hydroxy groups when both are present, demonstrating the chemical versatility and specificity of methanesulfonyl compounds in synthetic chemistry (Sun Young Kim et al., 1999).
Synthesis of Prazoles
2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, which are a core structure in the class of prazoles used for treating gastroesophageal reflux disease and other gastric acid-related diseases, highlight the importance of methanesulfonyl and pyridinyl compounds in medicinal chemistry. This research presents a modified synthesis route that emphasizes green chemistry principles, including a one-pot synthesis and an evaluation based on green metrics, indicating the environmental considerations in the synthesis of medically relevant compounds (Rohidas Gilbile et al., 2017).
Methanesulfonylation Reactions
The methanesulfonylation of 2-benzimidazolemethanol and related compounds demonstrates the application of methanesulfonyl chloride in organic synthesis, leading to products with potential antitumor and antibacterial activities. This research not only illustrates the chemical transformations achievable with methanesulfonyl derivatives but also points to their potential applications in developing new therapeutic agents (A. J. Charlson, 1973).
Synthesis of Aromatic and Aliphatic Benzothiazoles
Methanesulfonic acid/SiO2 has been used as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles, showcasing the utility of methanesulfonic acid in facilitating chemical syntheses that are straightforward, yielding products in good amounts. This reflects the broader role of sulfonic acid derivatives in synthetic organic chemistry (H. Sharghi et al., 2009).
Ligands for Metal Coordination
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their structures and potential as ligands for metal coordination. The research explores the molecular and supramolecular structures of these compounds, highlighting the nuanced effects of substituents on their chemical behavior and utility in coordination chemistry (Danielle L Jacobs et al., 2013).
properties
IUPAC Name |
6-methylsulfonyl-2-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAAGGBNTMRUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



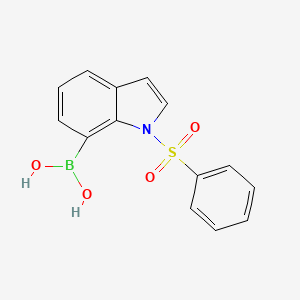
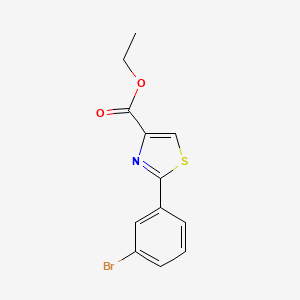
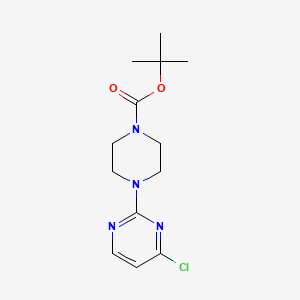


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
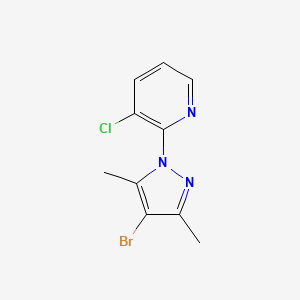
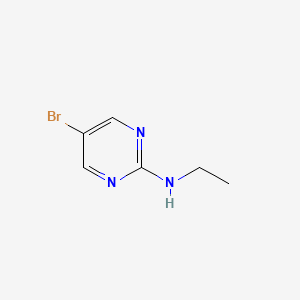

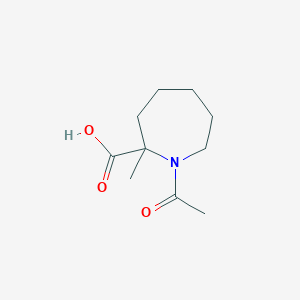
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
